ベルノライド-B

説明

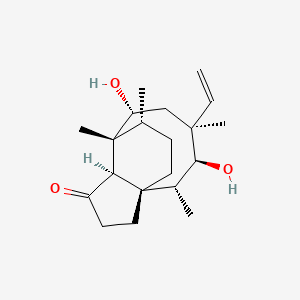

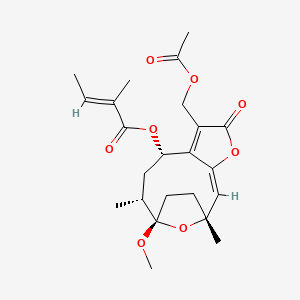

Vernolide-B is a sesquiterpene lactone that can be isolated from Vernonia cinerea . It has been found to exhibit cytotoxicity, with ED50s of 3.78, 5.88, 6.42 μg/mL for KB, NCI-661, and HeLa cells respectively .

Synthesis Analysis

The synthesis of Vernolide-B involves bioassay-directed fractionation of an ethanolic extract of stems of Vernonia cinerea . The structures of Vernolide-A and Vernolide-B were elucidated on the basis of spectroscopic analysis . The activity of Vernolide-A and Vernodaline is hypothesized to be due to thiol reactivity through the α-methylene-γ-lactone group of sesquiterpene lactones .Molecular Structure Analysis

The molecular formula of Vernolide-B is C23H30O8 . The structure was elucidated using H–H correlation spectroscopy (COSY), 13C–1H heteronuclear multiple quantum coherence (HMQC), and 13C–1H heteronuclear multiple bond coherence (HMBC) experiments .Physical and Chemical Properties Analysis

Vernolide-B has a molecular weight of 434.48 and a density of 1.2±0.1 g/cm3 . Its boiling point is 568.4±50.0 °C at 760 mmHg .科学的研究の応用

細胞毒性

ベルノライド-Bは、ヒトKB、DLD-1、NCI-661、およびHeLa腫瘍細胞株に対して細胞毒性を示すことが報告されています 。これは、this compoundがこれらの種類の癌の治療に潜在的に使用できる可能性を示唆しています。

抗炎症特性

This compoundは、抗炎症特性で知られる植物であるシオン(Vernonia cinerea)に含まれるセスキテルペンラクトンです 。this compoundの抗炎症特性に関する特定の研究は言及されていませんが、植物の全体的な抗炎症効果に寄与している可能性があります。

抗原虫活性

This compoundが由来する植物であるシオン(Vernonia cinerea)は、抗原虫活性を示すことが報告されています 。これは、this compoundも抗原虫特性を持つ可能性があることを示唆しています。

抗糖尿病活性

シオン(Vernonia cinerea)は、抗糖尿病活性を示すことが報告されています 。this compoundはこの植物に含まれる化合物であるため、これらの抗糖尿病効果に寄与している可能性があります。

抗菌活性

シオン(Vernonia cinerea)は、抗菌活性を示すことが報告されています 。この植物に含まれる化合物として、this compoundも抗菌特性を持つ可能性があります。

作用機序

Target of Action

Vernolide-B, a sesquiterpene lactone isolated from Vernonia cinerea , has been found to exhibit cytotoxicity against human KB, NCI-661, and HeLa tumor cell lines . .

Mode of Action

This can lead to the modification of protein function and subsequent cellular effects .

Biochemical Pathways

Sesquiterpene lactones, including vernolide-b, are often associated with anti-inflammatory and anti-cancer effects, suggesting they may impact pathways related to inflammation and cell proliferation .

Result of Action

Vernolide-B has been reported to exhibit cytotoxic effects against certain human tumor cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially impact the activity and stability of vernolide-b, as is the case with many bioactive compounds .

生化学分析

Biochemical Properties

Vernolide-B plays a role in biochemical reactions, particularly in the context of its cytotoxic activity. It interacts with various biomolecules within cells, contributing to its cytotoxic effects

Cellular Effects

Vernolide-B has been found to exhibit cytotoxicity against several cell lines, including KB, NCI-661, and HeLa cells . It influences cell function by inducing cytotoxic effects, which may involve alterations in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBBPLMBWXKCDP-RRPNGBMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the cytotoxic activity of vernolide-B against human tumor cell lines?

A1: Vernolide-B exhibited marginal cytotoxicity against the human tumor cell lines KB, NCI-661, and Hela. The ED50 values were determined as 3.78 µg/mL, 6.42 µg/mL, and 5.88 µg/mL for KB, Hela, and NCI-661, respectively []. This indicates that a higher concentration of vernolide-B is needed to achieve 50% growth inhibition compared to vernolide-A, which demonstrated potent cytotoxicity against the same cell lines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。